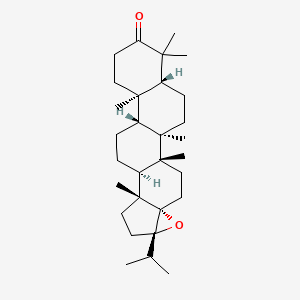

17beta,21beta-Epoxyhopan-3-one

Description

Overview of Pentacyclic Triterpenoids and Hopane (B1207426) Derivatives

Pentacyclic triterpenoids are complex molecules built from a 30-carbon precursor, squalene (B77637). researchgate.net Their characteristic five-ring structure arises from the cyclization of 2,3-oxidosqualene (B107256) in plants and fungi, or squalene itself in bacteria. researchgate.netpnas.org This cyclization can result in various carbon skeletons, which form the basis for their classification into several subgroups, including lupanes, oleananes, ursanes, and hopanes. ekb.egpnas.org

Hopanoids, a prominent family of pentacyclic triterpenoids, are characterized by the hopane skeleton, which includes a five-membered E-ring. gerli.com They are particularly widespread in prokaryotes, where they are thought to function as bacterial sterol analogs, modulating membrane fluidity and permeability. gerli.commdpi.com While abundant in bacteria, they are not found in Archaea. gerli.com Hopanoids are also produced by a limited number of plants and lichens. mdpi.com The basic hopane structure can be modified by various functional groups and methyl shifts, leading to a wide array of derivatives. researchgate.net Over 150 distinct hopane derivatives have been identified from sedimentary organic matter, highlighting their geological significance as biomarkers. gerli.com

Historical Context of 17beta,21beta-Epoxyhopan-3-one Research

The investigation of hopane derivatives has a rich history, but specific research into this compound is more recent. A related compound, 17β,21β-epoxyhopan-3β-ol, was isolated from the plant Euphorbia supina in research published in 1990. researchgate.net

While this compound, which possesses a ketone group at the C-3 position, was synthesized in 1990, its discovery in nature occurred later. rhhz.net The first isolation of this compound from a natural source was reported in 2002 from the rhizomes and roots of Gentiana scabra, a plant used in traditional Chinese medicine. rhhz.netresearchgate.net This discovery was part of a phytochemical study that identified several other triterpenoids from the same plant. researchgate.net

Significance of this compound in Natural Product Chemistry

The significance of this compound in natural product chemistry stems from its specific structure and its presence in select plant species. As a hopane derivative, it belongs to the terpenoid pathway and is classified as a hopane and moretane (B75730) triterpenoid (B12794562). naturalproducts.netnaturalproducts.net Its molecular formula is C30H48O2. naturalproducts.netnaturalproducts.net

The compound has been isolated from the bark of Cupania cinerea, a plant native to Central and South America. wikipedia.orgacs.orgnih.gov In a 2011 study focused on identifying antiparasitic compounds, activity-guided isolation from Cupania cinerea extracts led to the identification of this compound alongside other phytochemicals. acs.orgnih.gov It has also been identified in several species of the genus Gentiana, which are known in traditional Chinese medicine as "Long-Dan" and are used for various ailments. rhhz.net Specifically, it was isolated from Gentiana scabra. rhhz.netresearchgate.net The presence of this compound in medicinally relevant plants underscores its importance for further phytochemical and biological investigation.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H48O2 | naturalproducts.netnaturalproducts.net |

| Molecular Weight | 440.78 g/mol | oneanc.com |

| Class | Triterpenoids | naturalproducts.netnaturalproducts.net |

| Super Class | Hopane and Moretane triterpenoids | naturalproducts.netnaturalproducts.net |

| AlogP | 6.37 | oneanc.com |

| Hydrogen Bond Acceptors | 2 | naturalproducts.netoneanc.com |

| Hydrogen Bond Donors | 0 | naturalproducts.netoneanc.com |

| Rotatable Bond Count | 1 | naturalproducts.netnaturalproducts.net |

Natural Sources of this compound

| Plant Species | Family | Part(s) Used for Isolation | Reference |

| Gentiana scabra | Gentianaceae | Rhizomes and Roots | rhhz.netresearchgate.net |

| Cupania cinerea | Sapindaceae | Bark | wikipedia.orgacs.orgnih.gov |

Structure

3D Structure

Properties

CAS No. |

131985-08-5 |

|---|---|

Molecular Formula |

C30H48O2 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(1R,2R,5S,7S,10R,11S,14R,15R,20R)-1,2,10,15,19,19-hexamethyl-7-propan-2-yl-6-oxahexacyclo[12.8.0.02,11.05,7.05,10.015,20]docosan-18-one |

InChI |

InChI=1S/C30H48O2/c1-19(2)29-17-15-28(8)22-10-9-21-25(5)13-12-23(31)24(3,4)20(25)11-14-26(21,6)27(22,7)16-18-30(28,29)32-29/h19-22H,9-18H2,1-8H3/t20-,21+,22-,25-,26+,27+,28+,29-,30-/m0/s1 |

InChI Key |

CMWZPPYBIGXKPR-LPSJIVJRSA-N |

SMILES |

CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |

Isomeric SMILES |

CC(C)[C@@]12CC[C@]3([C@@]1(O2)CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C)C |

Canonical SMILES |

CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of 17beta,21beta Epoxyhopan 3 One

Isolation from Plant Sources

While hopanoids are primarily known as bacterial products, their presence has been documented in a variety of plants. wikipedia.org However, the specific compound 17beta,21beta-Epoxyhopan-3-one has a very narrow reported distribution in the plant kingdom.

Occurrence in Specific Botanical Families (e.g., Asteraceae, Gentianaceae, Sapindaceae, Euphorbiaceae)

Asteraceae: Extensive research into the phytochemical constituents of the Asteraceae family, which is known to produce a wide array of triterpenoids, has not yielded any specific reports on the isolation of this compound. nih.govnih.govwikipedia.orgspringernature.commdpi.com Studies on this family have primarily focused on other classes of triterpenoids and their saponins. nih.govspringernature.com

Gentianaceae: Similarly, phytochemical investigations of the Gentianaceae family, which is a rich source of various triterpenoids, have not documented the presence of this compound. nih.govnih.govwebmd.comresearchgate.net Research on this family has largely centered on secoiridoids and other types of triterpenoids. nih.govnih.gov

Sapindaceae: The Sapindaceae family is well-known for producing triterpenoid (B12794562) saponins. mdpi.comnih.govnih.govresearchgate.netwikipedia.org Despite comprehensive studies on the chemical makeup of various species within this family, there are no specific records of this compound being isolated.

Euphorbiaceae: The only documented occurrence of a closely related hopanoid derivative is within the Euphorbiaceae family. Research on Euphorbia lathyris has reported the presence of 17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE, a compound structurally similar to this compound. nih.govnih.govresearchgate.netresearchgate.netliu-lab.com This finding suggests that the hopanoid skeleton, and potentially its epoxide derivatives, may be present in this family. The latex of Euphorbia lathyris is known to be rich in triterpenoids. liu-lab.com

Distribution Across Plant Genera and Species

The known distribution of hopanoid structures closely related to this compound is currently limited to the genus Euphorbia.

Table 1: Reported Occurrence of a Structurally Related Hopanoid in the Plant Kingdom

| Family | Genus | Species | Compound | Reference |

| Euphorbiaceae | Euphorbia | lathyris | 17beta(H),21beta(H)-HOP-22(29)-EN-3-ONE | nih.govnih.govresearchgate.netresearchgate.netliu-lab.com |

Microbial Production and Biogeochemical Cycling

Hopanoids are well-established as products of bacterial metabolism and serve as important biomarkers for bacterial activity in both modern and ancient environments. wikipedia.orgmdpi.com

Identification of Producing Microorganisms

There is currently no scientific literature that specifically identifies any microorganism as a producer of this compound. While various bacteria are known to synthesize a diverse range of hopanoid structures, the specific enzymatic pathways leading to the formation of the 17beta,21beta-epoxide ring at the C-3 ketone position have not been elucidated. Research on hopanoid-producing microbes has identified the presence of the squalene-hopene cyclase (sqhC) gene as a key indicator of hopanoid biosynthesis. mdpi.com

Role in Microbial Ecosystems

The general role of hopanoids in microbial ecosystems is to modulate membrane fluidity and permeability, similar to sterols in eukaryotes. nih.gov They are thought to contribute to the adaptation of bacteria to various environmental stresses. nih.gov However, due to the lack of information on its microbial producers, the specific role of this compound in microbial ecosystems remains unknown.

Environmental Contexts of Detection (e.g., soil, sediment)

Hopanoids are known to be well-preserved in soil and sediments over geological timescales, making them valuable molecular fossils. wikipedia.orgharvard.eduuu.se In modern environments, hopanoids are typically found in the biological 17β,21β(H) configuration. uu.se While a variety of hopanoid derivatives have been identified in soil and sediment samples, there are no specific reports detailing the detection of this compound in these environmental contexts. The dominant hopanoids found in soil include 35-aminobacteriohopane-32,33,34-triol and adenosylhopane. harvard.edu

Biosynthetic Pathways and Enzymatic Mechanisms Leading to 17beta,21beta Epoxyhopan 3 One

Precursor Compounds in Hopanoid Biosynthesis

The journey to synthesizing 17beta,21beta-Epoxyhopan-3-one begins with simple five-carbon building blocks that assemble into the complex hopanoid skeleton. The biosynthesis of all hopanoids, a subclass of triterpenoids, originates from the linear C30 hydrocarbon, squalene (B77637). mit.eduwikipedia.org

The synthesis of squalene itself is a multi-step process. It starts with the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAP). wikipedia.org These precursors can be generated through two primary metabolic routes depending on the organism: the mevalonate (B85504) (MVA) pathway or the non-mevalonate 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, with the latter being more common in bacteria. wikipedia.orgasm.org

Through a series of condensation reactions, IPP and DMAP are used to build farnesyl pyrophosphate (FPP), a C15 intermediate. wikipedia.orgfrontiersin.org Subsequently, two molecules of FPP are joined in a head-to-head condensation to form presqualene pyrophosphate (PSPP), which is then converted to squalene. wikipedia.org This final step to squalene can be catalyzed by a single enzyme, squalene synthase (Sqs), or by an alternative three-enzyme system involving HpnC, HpnD, and HpnE proteins. wikipedia.orgresearchgate.net

| Precursor Compound | Description | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | A C5 isoprenoid unit, the fundamental building block for terpenes. wikipedia.org | Polymerized to form larger isoprenoid chains. wikipedia.org |

| Dimethylallyl Pyrophosphate (DMAP) | A C5 isoprenoid unit, isomer of IPP. wikipedia.org | Acts as the initial unit for isoprenoid chain elongation. wikipedia.org |

| Farnesyl Pyrophosphate (FPP) | A C15 sesquiterpenoid formed from three isoprenoid units. wikipedia.org | Two molecules are condensed to form the direct precursor to squalene. wikipedia.org |

| Squalene | A linear C30 triterpene hydrocarbon. mit.edu | The direct substrate for cyclization to form the pentacyclic hopanoid core. wikipedia.orgnih.gov |

Proposed Enzymatic Transformations and Epoxidation Reactions

The transformation of the linear squalene molecule into the pentacyclic this compound involves several key enzymatic steps. The initial and most complex reaction is the cyclization of squalene. This is catalyzed by the enzyme squalene-hopene cyclase (SHC), which facilitates a cascade of bond formations to produce the characteristic five-ring hopane (B1207426) skeleton, typically yielding diploptene (B154308) or its hydrated form, diplopterol (B1670745). nih.govwikipedia.orgnih.gov This cyclization is a remarkable feat of biocatalysis, creating multiple rings and stereocenters in a single, oxygen-independent step. nih.govresearchgate.net

Following the formation of the basic hopane core, further modifications are required to yield this compound. These are believed to be oxidative processes:

Oxidation at C-3: The presence of a ketone at the C-3 position indicates an oxidation event. This may occur via the oxidation of a 3β-hydroxyl group, as seen in the related compound 17β,21β-epoxyhopan-3β-ol, which was isolated from Euphorbia supina. academicjournals.org In plant triterpenoid (B12794562) biosynthesis, such oxidations are often carried out by cytochrome P450 monooxygenases.

Epoxidation of the 17(21) bond: The defining feature of the target compound is the 17beta,21beta-epoxy ring. This structure results from the epoxidation of a hopene intermediate, such as hop-17(21)-en-3-one. researchgate.net The precise enzyme responsible for this specific epoxidation on a hopanoid substrate has not been definitively characterized, but it is presumed to be a type of oxygenase that requires molecular oxygen. This contrasts with the anaerobic nature of the initial squalene cyclization. mit.eduresearchgate.net

The compound this compound has been isolated from plant sources like Gentiana scabra and Cupania cinerea, suggesting its biosynthesis may rely on plant-specific enzymatic machinery for the final oxidative modifications. researchgate.netacs.org

Genetic Basis of this compound Biosynthesis

In bacteria, the genes responsible for hopanoid biosynthesis are frequently organized into a conserved operon, commonly designated as the hpn operon. researchgate.netnih.gov The central gene in this cluster is shc (also known as hpnF), which encodes the squalene-hopene cyclase responsible for forming the hopane skeleton. wikipedia.orgresearchgate.net

Genes for the synthesis of the precursor squalene are also part of this system. While some bacteria use a standalone squalene synthase gene (sqs), many hopanoid-producers utilize a three-gene system encoded by hpnC, hpnD, and hpnE located within the hpn operon. wikipedia.orgresearchgate.net Further modifications to the hopanoid structure are governed by other hpn genes, such as hpnP and hpnR for methylation, and hpnH and hpnG for side-chain elaboration. frontiersin.orgnih.gov

However, the specific genes encoding the enzymes for the C-3 oxidation and the 17,21-epoxidation required to form this compound have not been identified within the canonical bacterial hpn operon. Given that this compound is found in plants, its genetic origins likely lie within plant triterpenoid biosynthesis pathways. These pathways typically employ large families of genes encoding cytochrome P450 monooxygenases and other oxidoreductases that perform extensive modifications on the initial triterpene skeletons. The specific genes responsible for these final transformations in plants like Gentiana scabra remain to be elucidated.

| Gene | Enzyme/Protein | Function |

|---|---|---|

| shc (hpnF) | Squalene-Hopene Cyclase (SHC) | Catalyzes the cyclization of squalene to the pentacyclic hopene skeleton. wikipedia.orgresearchgate.net |

| hpnC/D/E | Squalene synthesis proteins | A three-enzyme system for the synthesis of squalene from FPP in many bacteria. wikipedia.orgresearchgate.net |

| hpnH | Radical SAM protein | Adds an adenosine (B11128) group to form C35 extended hopanoids. nih.gov |

| hpnP | Hopanoid C2-methyltransferase | Catalyzes the methylation of the hopanoid A-ring at the C-2 position. nih.govresearchgate.net |

| Unknown Plant Genes | Cytochrome P450s / Oxidases | Proposed to catalyze the C-3 oxidation and 17,21-epoxidation steps. |

Comparative Biosynthetic Studies with Related Hopanoids

The biosynthetic pathway to this compound can be understood by comparing it with the formation of other known hopanoids. The initial steps, from IPP/DMAP to the cyclized hopene core, are conserved across most hopanoid synthesis pathways. wikipedia.orgnih.gov The divergence occurs in the subsequent modification steps.

Diploptene and Diplopterol: These are the simplest C30 hopanoids and often the direct products of the SHC enzyme. nih.gov Their biosynthesis stops after the cyclization of squalene, lacking the extensive oxidative modifications seen in this compound.

Bacteriohopanepolyols (BHPs): These are extended C35 hopanoids, such as bacteriohopanetetrol (B1250769) (BHT). Their synthesis requires the action of enzymes encoded by genes like hpnH and hpnG to add and modify a ribosyl side chain to the C30 hopanoid core. nih.govresearchgate.net This represents a different modification branch compared to the oxidative pathway leading to the epoxy-ketone structure.

Hop-17(21)-en-3-one: This compound, isolated alongside this compound, is a likely direct precursor. researchgate.net Its biosynthesis would involve the same C-3 oxidation but would lack the final epoxidation step.

17β,21β-Epoxyhopan-3β-ol: This related compound shares the epoxy ring but has a hydroxyl group at C-3 instead of a ketone. academicjournals.org Its pathway is identical except for the final oxidation step, suggesting it may be an intermediate that is subsequently oxidized to form this compound.

A key point of comparison is the requirement for molecular oxygen. The core bacterial pathways to diplopterol and BHPs are largely anaerobic. researchgate.netpreprints.org In contrast, the epoxidation and oxidation reactions necessary for forming this compound are aerobic processes, drawing a parallel to the oxygen-dependent nature of sterol biosynthesis. preprints.org

| Compound | Key Biosynthetic Features | Oxygen Requirement |

|---|---|---|

| Diplopterol | Direct cyclization of squalene by SHC. nih.gov | Independent researchgate.net |

| Bacteriohopanetetrol (BHT) | Cyclization followed by side-chain extension (e.g., via HpnH, HpnG). nih.gov | Independent for core; modifications may vary. |

| Hop-17(21)-en-3-one | Cyclization followed by oxidation at C-3. researchgate.net | Dependent (for oxidation) |

| This compound | Cyclization, C-3 oxidation, and 17,21-epoxidation. researchgate.net | Dependent (for oxidation and epoxidation) |

Advanced Methodologies for the Structural Elucidation and Stereochemical Assignment of 17beta,21beta Epoxyhopan 3 One

Spectroscopic Techniques for Structural Determination

Spectroscopic methods form the bedrock of molecular structure elucidation, providing detailed insights into the connectivity and chemical environment of atoms within a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 17β,21β-epoxyhopan-3-one.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 17β,21β-epoxyhopan-3-one, specific chemical shifts and coupling constants of the methine, methylene, and methyl protons are indicative of the rigid hopane (B1207426) skeleton and the presence of the epoxy and ketone functionalities. researchgate.net The ¹³C NMR spectrum complements this by revealing the number of distinct carbon environments, distinguishing between methyl, methylene, methine, and quaternary carbons, including the carbonyl carbon of the ketone. researchgate.net

2D NMR (COSY, HSQC, HMBC): To establish the complete bonding framework, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, assigning specific protons to their attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. researchgate.net It is particularly vital for connecting quaternary carbons and piecing together different fragments of the molecule, such as linking the methyl groups to the main framework and confirming the placement of the epoxy ring and the ketone.

A representative, though generalized, table of expected NMR data for a hopane-type triterpenoid (B12794562) is provided below to illustrate the type of information obtained.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | ~2.4-2.5 (m) | ~34.0 | C-1, C-3, C-4 |

| H-21 | ~3.8-4.0 (d) | ~70.0 | C-17, C-22 |

| H₃-23 | ~1.0 (s) | ~27.0 | C-3, C-4, C-5, C-24 |

| H₃-24 | ~0.9 (s) | ~21.0 | C-3, C-4, C-5, C-23 |

| H₃-29 | ~0.8 (d) | ~16.0 | C-21, C-22, C-30 |

| H₃-30 | ~0.9 (d) | ~16.5 | C-21, C-22, C-29 |

| C-3 | - | ~217.0 | - |

| C-17 | - | ~55.0 | - |

Note: This table is illustrative and actual chemical shifts for 17β,21β-Epoxyhopan-3-one may vary. Data is generalized from typical hopanoid triterpenes.

Mass Spectrometry (MS) Applications in Structure Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula of 17β,21β-epoxyhopan-3-one.

The fragmentation pattern observed in the MS/MS spectrum offers valuable structural clues. The molecule will fragment in a predictable manner, with cleavages often occurring at specific bonds influenced by the functional groups. For instance, fragmentation around the epoxy ring and characteristic losses from the pentacyclic system can help confirm the hopane skeleton and the location of the substituents.

| Technique | Information Obtained | Example Application for 17β,21β-Epoxyhopan-3-one |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Determination of the exact molecular formula, confirming the number of carbons, hydrogens, and oxygens. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Observation of characteristic fragment ions resulting from the cleavage of the hopane rings and the loss of small neutral molecules, which helps to verify the core structure. nih.govnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule. nih.govfiveable.me

IR Spectroscopy: This technique is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. nih.gov For 17β,21β-epoxyhopan-3-one, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the region of 1705-1725 cm⁻¹. Absorptions corresponding to C-O stretching of the ether in the epoxy ring would also be present, usually in the 1250 cm⁻¹ region. envirobiotechjournals.com

UV-Vis Spectroscopy: This method provides information about electronic transitions within a molecule and is particularly useful for detecting conjugated systems. libretexts.org Since 17β,21β-epoxyhopan-3-one lacks an extensive system of conjugated double bonds, it is not expected to show strong absorption in the UV-Vis region (200-800 nm). libretexts.org Its primary use would be to confirm the absence of such chromophores.

| Spectroscopic Method | Key Functional Group | Expected Wavenumber/Wavelength |

| Infrared (IR) | Ketone (C=O stretch) | ~1710 cm⁻¹ |

| Infrared (IR) | Ether (C-O stretch of epoxy) | ~1250 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | n → π* transition of ketone | ~270-300 nm (weak) |

Chiroptical Methods for Absolute Configuration Determination

While spectroscopic methods define the connectivity of a molecule, chiroptical methods are essential for determining its absolute stereochemistry. numberanalytics.comslideshare.net These techniques are based on the differential interaction of chiral molecules with polarized light.

Mosher Ester Methodology

The Mosher ester method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. umn.eduacs.orgspringernature.com Although 17β,21β-epoxyhopan-3-one contains a ketone at C-3, this method could be applied to a synthetic precursor or a reduced analogue where the C-3 ketone is converted to a secondary alcohol.

The method involves esterifying the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.org The ¹H NMR spectra of the resulting diastereomeric esters are then compared. The differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol. acs.org

X-ray Crystallography for Relative and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. youtube.comnih.govwikipedia.org If a suitable single crystal of 17β,21β-epoxyhopan-3-one can be obtained, this technique can unambiguously determine the relative and absolute stereochemistry of all chiral centers in a single experiment. nih.govresearchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov This provides a definitive picture of the molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral centers, confirming the β-orientation of the epoxy ring at C-17 and C-21. nih.gov

Chromatographic Separations in Structural Analysis (e.g., HPLC, GC)

The isolation and structural elucidation of 17beta,21beta-Epoxyhopan-3-one, a pentacyclic triterpenoid, rely heavily on advanced chromatographic techniques. These methods are indispensable for separating the compound from complex natural product extracts and for obtaining pure samples required for spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile triterpenoids like this compound. The compound has been successfully isolated from the rhizomes and roots of Gentiana scabra through a series of chromatographic steps, including preparative HPLC. researchgate.netnii.ac.jp

Modern analytical approaches, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer superior resolution and sensitivity for profiling triterpenoids in plant extracts. For instance, the analysis of triterpenoids from Gentiana scabra has been performed using a UHPLC system coupled to a high-resolution mass spectrometer (LTQ-Orbitrap/MS). mdpi.com While this study did not explicitly list this compound among the 87 characterized components, the established chromatographic conditions are directly applicable to its separation and identification due to its structural similarity to other hopanoid triterpenoids. mdpi.com

The separation is typically achieved on a reversed-phase column, which separates compounds based on their hydrophobicity. A gradient elution program, where the mobile phase composition is changed over time, is employed to effectively resolve the complex mixture of phytochemicals present in the extract.

| Parameter | Condition |

|---|---|

| System | Ultimate 3000 UHPLC |

| Column | Waters HSS T3 (2.1×100 mm, 1.7 μm) |

| Column Temperature | 30 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 μL |

| Gradient Program | 0-4 min, 10-20% B; 4-12 min, 12-27% B; 12-30 min, 27-53% B; 30-31 min, 53-100% B; 31-35 min, 100% B |

| Detection | LTQ-Orbitrap Mass Spectrometry (Negative Ion Mode) |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of triterpenoids. However, due to the low volatility of compounds like this compound, derivatization is often a necessary prerequisite to increase their thermal stability and volatility for GC analysis. A common derivatization method is acetylation. For example, in the analysis of related triterpenoids, sugar moieties were acetylated after acid hydrolysis to enable GC analysis. researchgate.net

For hopanoids, which are structurally related to this compound, high-temperature GC (HT-GC) coupled with MS is an effective method. This technique utilizes specialized columns that can withstand high temperatures, allowing for the elution of less volatile, polyfunctionalized hopanoids. Derivatization with reagents like acetic anhydride (B1165640) is typically performed on the total lipid extract before injection. This approach has been shown to provide higher recovery rates compared to methods involving oxidative cleavage.

| Parameter | Condition |

|---|---|

| Derivatization | Acetylation (e.g., with acetic anhydride) |

| Technique | High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) |

| Column Type | Specialized high-temperature columns (e.g., DB-5HT, DB-XLB) |

| Temperature Program | A programmed temperature ramp up to approximately 350 °C |

| Detection | Mass Spectrometry (MS) for structural identification and Flame Ionization Detector (FID) for quantification |

The combination of these chromatographic methods is crucial. Typically, preparative HPLC is used for the initial isolation and purification of this compound from a crude extract. The purity of the isolated fraction is then confirmed, and its structure is further analyzed using analytical HPLC-MS and/or GC-MS. This multi-faceted chromatographic approach ensures the unambiguous identification and structural elucidation of the target compound.

Chemotaxonomic Applications and Phylogenetic Significance of 17beta,21beta Epoxyhopan 3 One

17β,21β-Epoxyhopan-3-one as a Chemotaxonomic Marker

Chemotaxonomy utilizes the chemical constituents of organisms to classify them. The presence or absence of specific compounds, like 17β,21β-epoxyhopan-3-one, can be a distinguishing characteristic at various taxonomic levels.

For instance, this compound has been isolated from the rhizomes and roots of Gentiana scabra, a perennial herbaceous plant. researchgate.netresearchgate.net Its occurrence in this species, alongside other triterpenoids, contributes to the chemical fingerprint of this plant, aiding in its differentiation from other members of the Gentiana genus. Research on Gentiana species has highlighted the chemotaxonomic significance of its constituents. researchgate.netresearchgate.net

The utility of hopanoids as chemotaxonomic markers extends beyond individual species to broader taxonomic groups. For example, in the bacterial domain, hopanoid profiles have been used to differentiate between genera that were previously grouped under Pseudomonas. oup.comnih.gov While species of Burkholderia were found to produce hopanoids, those in Pseudomonas and Ralstonia were devoid of them, demonstrating the power of these molecules in bacterial classification. oup.comnih.gov

Correlation with Plant Evolution and Classification

The distribution of 17β,21β-epoxyhopan-3-one and related hopanoids in the plant kingdom is not uniform, and its sporadic appearance in certain plant families suggests a complex evolutionary history. Hopanoids are generally considered characteristic of bacteria but are also found in some lichens, ferns, and a few scattered taxa of higher plants. researchgate.net

The presence of this hopanoid in a plant species like Gentiana scabra raises intriguing questions about the evolutionary origins of its biosynthetic pathways. researchgate.netresearchgate.net The genes responsible for producing such compounds in plants may have been acquired through horizontal gene transfer from bacteria or may represent a retained ancestral trait that has been lost in most other plant lineages. The study of the distribution of such compounds, when mapped onto phylogenetic trees, can provide insights into evolutionary relationships and the evolution of metabolic pathways in plants.

Role in Microbial Chemotaxonomy

Hopanoids are widespread in the bacterial domain and are considered significant biomarkers. microbiologyresearch.org They are found in a diverse range of bacteria, including cyanobacteria, methylotrophs, and various chemoheterotrophs, but are notably absent in archaea and some specific bacterial groups. microbiologyresearch.org This differential distribution makes them powerful tools for microbial chemotaxonomy. slideshare.net

The analysis of hopanoid "fingerprints" allows for the differentiation of bacterial species and genera. oup.com For example, specific hopanoids, such as bacteriohopanetetrol (B1250769) carbapseudopentose ether and its unsaturated homologue, have been identified as key markers for Burkholderia species. oup.com The structural diversity of hopanoids, including variations in their side chains, provides a rich source of chemotaxonomic information. researchgate.net These molecules can be used to classify newly discovered bacteria and to refine the taxonomy of existing groups.

Integration with Molecular Phylogenetics

The integration of chemotaxonomic data, such as the presence of 17β,21β-epoxyhopan-3-one, with molecular phylogenetic analyses provides a more robust and comprehensive understanding of evolutionary relationships. researchgate.net Molecular phylogenetics, which uses genetic data (DNA or protein sequences) to reconstruct evolutionary trees, can be complemented by the chemical data offered by chemotaxonomy. frontiersin.orgnih.gov

For example, in the study of complex plant genera like Rubia, a combined approach of morphology, molecular phylogeny, and chemotaxonomy has proven to be the most effective strategy for authentication and classification. researchgate.net Similarly, in the Araliaceae family, comparative transcriptomics has been used to analyze the expression of genes involved in triterpenoid (B12794562) biosynthesis, shedding light on the family's evolutionary history. mdpi.com The presence of specific triterpenoids can be correlated with particular clades in a phylogenetic tree, providing additional support for the relationships inferred from molecular data. This integrated approach helps to resolve taxonomic ambiguities and provides a more detailed picture of the evolutionary processes that have shaped the diversity of life. frontiersin.orgfrontiersin.org

Academic Synthetic Approaches and Chemical Transformations of 17beta,21beta Epoxyhopan 3 One

Stereoselective Synthesis of 17β,21β-Epoxyhopan-3-one Analogues

The synthesis of analogues of 17β,21β-Epoxyhopan-3-one, particularly modifications at the C-3 position, has been a subject of interest to explore structure-activity relationships and to generate novel compounds with potential biological activities. A key transformation in this regard is the stereoselective reduction of the 3-keto group to yield the corresponding 3α- and 3β-hydroxy diastereomers.

The facial selectivity of hydride addition to the carbonyl group at C-3 is influenced by both steric and electronic factors, including the choice of reducing agent and the conformation of the A-ring. Computational and experimental studies on cyclic ketones, such as cyclohexanone derivatives, have shown that small hydride reagents tend to favor axial attack to produce the equatorial alcohol, while bulkier reagents preferentially attack from the equatorial face to yield the axial alcohol. In the context of the rigid hopanoid skeleton, the accessibility of the two faces of the carbonyl at C-3 dictates the stereochemical outcome of the reduction.

For instance, the reduction of a 3-keto steroid, a structurally related pentacyclic system, can be achieved with high stereoselectivity. While not directly on 17β,21β-Epoxyhopan-3-one, studies on similar triterpenoid (B12794562) ketones provide a predictive framework. The use of various reducing agents allows for the selective formation of either the 3α- or 3β-hydroxy epimer.

| Reducing Agent | Major Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | 3β-hydroxy (axial attack) | Moderate to high |

| Lithium Aluminum Hydride (LiAlH₄) | 3β-hydroxy (axial attack) | Moderate to high |

| L-Selectride® | 3α-hydroxy (equatorial attack) | High |

| K-Selectride® | 3α-hydroxy (equatorial attack) | High |

This table is illustrative and based on general principles of ketone reduction; specific yields and selectivities would be dependent on the exact reaction conditions and substrate.

Derivatization and Chemical Modification Studies

The chemical modification of 17β,21β-Epoxyhopan-3-one and its derivatives is crucial for developing probes for biological studies, creating libraries of compounds for screening, and establishing structure-activity relationships. The C-3 carbonyl group and the resulting hydroxyl groups after reduction are primary sites for such modifications.

Derivatization strategies often involve the introduction of various functional groups to alter the polarity, lipophilicity, and potential for intermolecular interactions of the parent molecule. For instance, the hydroxyl groups of the 3α- and 3β-hydroxy analogues can be esterified or etherified to introduce a range of substituents. These modifications can be critical for enhancing biological activity or for attaching reporter groups for mechanistic studies.

Furthermore, the A-ring of the hopanoid skeleton can be a target for more complex modifications, drawing parallels from studies on other steroidal and triterpenoidal systems. While specific literature on 17β,21β-Epoxyhopan-3-one is limited, methodologies applied to androsterone derivatives, for example, which involve modifications to the A-ring, can be conceptually extrapolated. Such modifications could include the introduction of unsaturation, alkylation, or the formation of new heterocyclic rings fused to the A-ring.

Mechanistic Insights from Synthetic Pathways

The study of synthetic pathways towards 17β,21β-Epoxyhopan-3-one analogues provides valuable mechanistic insights into the reactivity of the hopanoid scaffold. The stereochemical outcome of the reduction of the 3-keto group, for example, sheds light on the conformational dynamics of the A-ring.

The preference for axial attack by smaller hydride reagents suggests that the transition state is product-like, with the incoming hydride avoiding steric hindrance from the axial hydrogens at C-1 and C-5. Conversely, the equatorial attack by bulkier reagents is governed by steric interactions between the large reagent and the axial hydrogens in a more reactant-like transition state. nih.gov

Computational studies on the hydride reduction of cyclic ketones have highlighted the potential role of non-chair conformations, such as the twist-boat form, in influencing the reaction pathway and stereoselectivity. nih.gov For the rigid hopanoid skeleton, while a chair-like conformation for the A-ring is generally assumed, the possibility of distortion during the reaction cannot be entirely ruled out and may contribute to the observed stereoselectivities. A thorough conformational analysis of the A-ring in hopan-3-one derivatives is essential for a complete understanding of the factors controlling stereoselective transformations at this position.

Future Directions and Emerging Research Avenues for 17beta,21beta Epoxyhopan 3 One

Untapped Natural Sources and Bioprospecting

To date, 17β,21β-epoxyhopan-3-one has been isolated from a limited number of plant species, including those from the Gentiana and Cupania genera. rhhz.netacs.orgresearchgate.net A significant avenue for future research lies in systematic bioprospecting to identify new natural sources of this compound. This exploration should extend to a wider range of plant families, as well as other organisms such as fungi, lichens, and bacteria, given that hopanoids are known to be produced by diverse life forms. ebi.ac.uk

Modern metabolomic approaches, combining advanced analytical techniques with sophisticated data analysis, can accelerate the screening of large numbers of biological samples. By creating a detailed chemical profile of an organism, researchers can more efficiently identify the presence of 17β,21β-epoxyhopan-3-one and other related hopanoids. This broad-based screening could reveal previously unknown producers of this compound and provide insights into its ecological roles.

| Known Natural Source (Genus) | Plant Family | Reported Co-occurring Compounds of Interest |

| Gentiana (e.g., G. scabra) | Gentianaceae | Chiratenol, hop-17(21)-en-3-one, lupeol. rhhz.net |

| Cupania (e.g., C. cinerea) | Sapindaceae | Scopoletin, caryophyllene (B1175711) oxide, lupenone, betulone. acs.orgresearchgate.net |

| Euphorbia (e.g., E. supina) | Euphorbiaceae | β-alnincanol, supinenolones. academicjournals.org |

In-depth Enzymatic Mechanism Elucidation

The biosynthesis of hopanoids involves a complex series of enzymatic reactions, starting from the cyclization of squalene (B77637). However, the specific enzymes and detailed mechanisms responsible for the formation of the 17β,21β-epoxy bridge and the oxidation at the C-3 position to form 17β,21β-epoxyhopan-3-one are not well understood.

Future research should aim to identify and characterize the squalene-hopene cyclase(s) and subsequent modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, from organisms that produce this compound. This will likely involve a combination of transcriptomics, proteomics, and gene knockout or heterologous expression studies. Elucidating these enzymatic pathways will not only provide fundamental knowledge about triterpenoid (B12794562) biosynthesis but could also pave the way for the biotechnological production of 17β,21β-epoxyhopan-3-one and novel hopanoid derivatives through metabolic engineering. Understanding the enzymatic machinery could also shed light on the regulation of its production in response to environmental stimuli.

Computational Chemistry and Modeling of 17β,21β-Epoxyhopan-3-one Structures and Reactions

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of 17β,21β-epoxyhopan-3-one at a molecular level. Quantum mechanical calculations can be employed to predict its three-dimensional structure, electronic properties, and spectroscopic signatures (e.g., NMR and IR spectra), which can aid in its experimental characterization.

Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules, such as enzymes and membrane lipids. This is particularly relevant given the known role of other hopanoids in modulating membrane fluidity and integrity. ontosight.ai Modeling the docking of 17β,21β-epoxyhopan-3-one into the active sites of potential enzyme targets could help in understanding its biological activities and in designing new inhibitors or analogs. nih.gov Furthermore, computational modeling can be used to explore the reaction mechanisms of its formation and potential degradation pathways.

| Computational Method | Application to 17β,21β-Epoxyhopan-3-one Research |

| Density Functional Theory (DFT) | Prediction of optimized geometry, electronic structure, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and interactions with lipid bilayers or proteins. |

| Molecular Docking | Prediction of binding modes and affinities to potential enzyme targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reaction mechanisms involved in its biosynthesis. |

Interdisciplinary Studies at the Interface of Chemistry, Biology, and Geosciences

The study of 17β,21β-epoxyhopan-3-one is inherently interdisciplinary. Its characterization requires expertise in organic and analytical chemistry. Understanding its biological function necessitates collaboration with biochemists, molecular biologists, and microbiologists to investigate its role in cellular processes, such as membrane function and stress response. ontosight.ai

Furthermore, the stable polycyclic structure of hopanoids makes them excellent biomarkers in the field of geosciences. ebi.ac.uk These "molecular fossils" can be preserved in sediments and petroleum reservoirs for millions of years, providing a record of past microbial life and environmental conditions. Future research could investigate the diagenetic fate of 17β,21β-epoxyhopan-3-one and its potential as a specific biomarker for certain types of organisms or paleoenvironments. This would involve collaborations between organic geochemists and paleontologists to correlate the presence of this compound in geological samples with the fossil record.

Q & A

Basic Research Questions

Q. How is 17β,21β-Epoxyhopan-3-one classified within triterpenoid chemistry, and what structural features define its classification?

- Methodological Answer : The compound is classified as a hopanoid , a subgroup of triterpenoids characterized by a pentacyclic hopane skeleton. Key structural features include the epoxy bridge at positions C17β and C21β and the ketone group at C3. These features are critical for its stereochemical stability and biological interactions. Classification is confirmed via spectral data (e.g., IR, NMR) and comparison with hopanoid databases such as ChEBI .

Q. What spectroscopic techniques are essential for characterizing 17β,21β-Epoxyhopan-3-one, and how are they applied?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone, epoxy C-O-C vibrations) .

- NMR (¹H and ¹³C) : Resolves stereochemistry (e.g., epoxy bridge protons at δ 3.1–3.5 ppm, ketone carbon at ~210 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation .

Q. What are the primary biological or environmental roles of hopanoids like 17β,21β-Epoxyhopan-3-one?

- Methodological Answer : Hopanoids are studied for their role in membrane stabilization in bacteria and plants. For 17β,21β-Epoxyhopan-3-one, experimental approaches include:

- Lipid bilayer assays to assess membrane rigidity.

- Gene knockout studies in hopanoid-producing organisms to observe phenotypic changes .

Advanced Research Questions

Q. How can researchers design a synthesis pathway for 17β,21β-Epoxyhopan-3-one, and what are common challenges?

- Methodological Answer :

- Step 1 : Start with a hopanoid precursor (e.g., diplopterol) and introduce the epoxy group via epoxidation using mCPBA (meta-chloroperbenzoic acid) under controlled pH and temperature .

- Step 2 : Oxidize the C3 hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄).

- Challenges :

- Stereochemical control : Use chiral catalysts or enzymes to ensure β-configuration at C17 and C21.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate epoxy side products .

Q. How should researchers address contradictions in reactivity data for 17β,21β-Epoxyhopan-3-one across studies?

- Methodological Answer :

- Cross-validation : Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Advanced analytics : Use HPLC-MS to detect trace impurities that may alter reactivity.

- Computational modeling : Apply DFT (Density Functional Theory) to predict electronic effects of substituents on epoxy ring stability .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) to model EC₅₀ values.

- False Discovery Rate (FDR) correction for high-throughput data (e.g., metabolomics studies), as seen in associations with breast density biomarkers .

- Multivariate analysis (PCA or PLS-DA) to disentangle confounding variables in environmental samples .

Q. How can computational tools enhance structural analysis of 17β,21β-Epoxyhopan-3-one?

- Methodological Answer :

- Molecular docking : Predict binding affinity to bacterial membrane proteins (e.g., using AutoDock Vina).

- Molecular Dynamics (MD) simulations : Assess membrane integration dynamics over nanosecond timescales.

- Crystallography support : Use PXRD (powder X-ray diffraction) to validate predicted crystal structures .

Data Presentation and Reproducibility

Q. What criteria ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed experimental protocols : Specify reaction times, solvent purity, and equipment calibration (e.g., TLC plate type for monitoring synthesis) .

- Raw data archiving : Deposit spectral files (e.g., JCAMP-DX for IR) in public repositories like NIST Chemistry WebBook .

- Negative results reporting : Document failed epoxidation attempts to guide future optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.